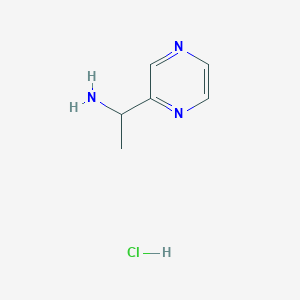

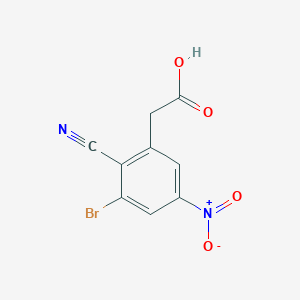

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Overview

Description

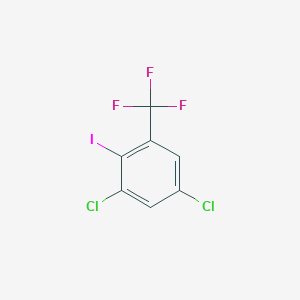

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

Trifluoromethyl-containing compounds are an important subgroup of fluorinated compounds . The synthesis of these compounds often involves various methods, including condensation reactions and reactions with trifluoroacetic anhydride .

Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties that contribute to the biological activities of trifluoromethyl derivatives .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common feature in many pharmaceuticals, enhancing metabolic stability and bioavailability. Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate could be investigated for its potential as a precursor in synthesizing new drug candidates. Its unique structure may contribute to the development of drugs with improved pharmacokinetic properties .

Agrochemical Synthesis

Compounds with a trifluoromethyl group, like our subject compound, are often used in the synthesis of agrochemicals. They can serve as intermediates in creating pesticides and herbicides, offering high efficacy at low usage rates due to their stability and persistence in various environmental conditions .

Fluorine Chemistry Research

The compound is a valuable addition to the study of fluorine chemistry. Researchers can explore its reactivity and the influence of the trifluoromethyl group on chemical reactions, contributing to the broader understanding of organofluorine compounds.

Each of these applications leverages the unique chemical properties of ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, demonstrating its versatility and potential in various scientific research fields. The compound’s role in these applications is based on the general characteristics of the trifluoromethyl group and the benzoxazine ring, which are well-documented in the literature for their utility in diverse areas of research .

Mechanism of Action

Target of Action

It contains a benzoxazine ring, which is a common structural motif in many bioactive molecules . Compounds with this structure often exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Mode of Action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Many bioactive compounds work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Many bioactive compounds influence pathways involved in cell growth, inflammation, and immune response .

Result of Action

Many bioactive compounds can influence cell growth, induce or prevent cell death, or modulate immune responses .

Future Directions

properties

IUPAC Name |

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-4-3-7(12(13,14)15)5-9(8)19-10/h3-5,10,16H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSIUQPRCXWTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate](/img/structure/B1460501.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)